5-Methoxynicotinic acid

Description

The exact mass of the compound 5-Methoxynicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methoxynicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxynicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

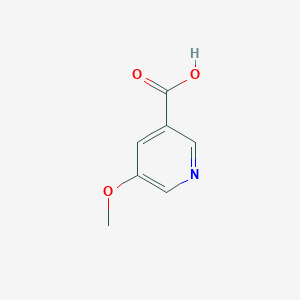

5-methoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZUWTLBWRZRTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313471 |

Source

|

| Record name | 5-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20826-03-3 |

Source

|

| Record name | 5-Methoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-Methoxynicotinic acid chemical properties and structure

An In-Depth Technical Guide to 5-Methoxynicotinic Acid: Structure, Properties, and Synthesis

Introduction

5-Methoxynicotinic acid, also known by its IUPAC name 5-methoxypyridine-3-carboxylic acid, is a heterocyclic organic compound. It belongs to the family of pyridinecarboxylic acids, which are structural isomers of nicotinic acid (Vitamin B3) featuring a carboxylic acid group on a pyridine ring. The presence of a methoxy group at the 5-position significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and safety considerations, tailored for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Molecular Structure

5-Methoxynicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a methoxy group at the 5-position. The nitrogen atom in the pyridine ring and the oxygen atoms of the substituents make it a polar molecule with hydrogen bond donor and acceptor capabilities.

Caption: Chemical structure of 5-Methoxynicotinic Acid.

Physicochemical Data

The core properties of 5-Methoxynicotinic acid are summarized below. It is a white crystalline solid under standard conditions.[1] There is notable variability in the reported melting point across different suppliers, which may be attributable to differences in purity or crystalline form.

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxypyridine-3-carboxylic acid | [2][3] |

| CAS Number | 20826-03-3 | [2][4][5] |

| Molecular Formula | C₇H₇NO₃ | [2][4][5] |

| Molecular Weight | 153.14 g/mol | [2][3][4] |

| Appearance | White crystal or crystalline powder | [1] |

| Melting Point | 127-131 °C / 235-237 °C | [1][5] |

| Boiling Point | 330.9 ± 22.0 °C (Predicted) | [1] |

| pKa | 2.08 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in hot water, ethanol, and ether. Almost insoluble in benzene and chloroform. | [1] |

| InChI Key | VDZUWTLBWRZRTR-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | COC1=CN=CC(=C1)C(=O)O | [3] |

Synthesis and Experimental Protocols

5-Methoxynicotinic acid is typically synthesized via the hydrolysis of its corresponding ester, methyl 5-methoxynicotinate. This method is efficient and proceeds under standard laboratory conditions.

Representative Synthesis: Hydrolysis of Methyl 5-Methoxynicotinate

This protocol describes the base-catalyzed hydrolysis of the methyl ester to yield the carboxylic acid.

Caption: Workflow for the synthesis of 5-Methoxynicotinic Acid.

Detailed Experimental Protocol

Causality: The synthesis begins with the ester precursor because the methoxy group can be readily introduced at an earlier stage (e.g., from 5-hydroxynicotinic acid).[6][7] Base-catalyzed hydrolysis is a classic and reliable method for converting esters to carboxylic acids. The use of a THF/methanol co-solvent system ensures the solubility of the organic ester in the presence of the aqueous base.

-

Reaction Setup : To a solution of methyl 5-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v), add a 2 M aqueous sodium hydroxide (NaOH) solution (approx. 3 eq).[8]

-

Reaction : Stir the resulting mixture at room temperature for approximately 14 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : a. Following reaction completion, remove the organic solvents (THF, methanol) by distillation under reduced pressure.[8] b. Dilute the remaining aqueous residue with distilled water.[8] c. Carefully adjust the pH of the aqueous phase to 6 using a 2 M aqueous hydrochloric acid (HCl) solution.[8] This protonates the carboxylate salt, causing the less soluble carboxylic acid to be amenable to extraction. d. Extract the aqueous phase three times with an organic solvent such as dichloromethane.[8]

-

Isolation : a. Combine the organic extracts and wash them with saturated saline solution (brine) to remove residual water and inorganic salts.[8] b. Dry the organic phase over anhydrous sodium sulfate.[8] c. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 5-methoxynicotinic acid as a white solid.[8]

-

Validation : The identity and purity of the final product can be confirmed using standard analytical techniques. A reported LC-MS analysis shows a retention time of 0.36 min and m/z of 154.1 [M+H]⁺, confirming the expected molecular weight.[8]

Reactivity and Applications in Drug Development

As a substituted pyridine derivative, 5-methoxynicotinic acid is a versatile intermediate. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The pyridine ring can be subject to further functionalization, although the existing substituents will direct the regioselectivity of electrophilic or nucleophilic attack.

Its primary application is as a key organic building block in the synthesis of more complex molecules.[4] Heterocyclic scaffolds, particularly those based on pyridine, are prevalent in pharmaceuticals due to their ability to form hydrogen bonds and engage in pi-stacking interactions with biological targets. The specific substitution pattern of 5-methoxynicotinic acid provides a unique structural motif for library synthesis in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Methoxynicotinic acid presents several hazards.[2]

-

H315 : Causes skin irritation.[2]

-

H319 : Causes serious eye irritation.[2]

-

H335 : May cause respiratory irritation.[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

Conclusion

5-Methoxynicotinic acid is a well-characterized chemical compound with a stable structure and predictable reactivity. Its physicochemical properties make it suitable for a range of synthetic transformations. The straightforward synthesis from its methyl ester allows for its accessible use as a foundational building block for creating novel chemical entities, particularly in the fields of medicinal chemistry and materials science. Proper safety protocols are essential for its handling due to its irritant properties. This guide provides the core technical information necessary for its effective and safe utilization in a research and development setting.

References

-

5-Methoxynicotinic acid, min 97%, 10 grams. (n.d.). HDH Pharma Inc. Retrieved December 29, 2025, from [Link]

-

5-Methoxynicotinic acid - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. Retrieved December 29, 2025, from [Link]

-

5-Methoxynicotinic acid | C7H7NO3 | CID 4738390. (n.d.). PubChem, National Institutes of Health. Retrieved December 29, 2025, from [Link]

-

5-METHOXY-NICOTINIC ACID. (2024-04-09). ChemBK. Retrieved December 29, 2025, from [Link]

-

5-Methoxynicotinic acid, 97% | 20826-03-3. (n.d.). J&K Scientific. Retrieved December 29, 2025, from [Link]

-

From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. (2020-03-08). Organic Syntheses. Retrieved December 29, 2025, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 5-Methoxynicotinic acid | C7H7NO3 | CID 4738390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. orgsyn.org [orgsyn.org]

- 7. guidechem.com [guidechem.com]

- 8. 5-METHOXY-NICOTINIC ACID | 20826-03-3 [chemicalbook.com]

An In-Depth Technical Guide to 5-Methoxynicotinic Acid: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identity and Physicochemical Profile

5-Methoxynicotinic acid, systematically named 5-methoxypyridine-3-carboxylic acid according to IUPAC nomenclature, is a pyridine derivative characterized by a carboxylic acid group at the 3-position and a methoxy group at the 5-position.[1] This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid on the pyridine ring creates a unique electronic environment that influences the molecule's reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of 5-Methoxynicotinic Acid

| Property | Value | Source(s) |

| CAS Number | 20826-03-3 | [1][2] |

| IUPAC Name | 5-methoxypyridine-3-carboxylic acid | [1] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | - |

| Melting Point | 127-131 °C | - |

| Boiling Point | 330.9 ± 22.0 °C (Predicted) | - |

| Solubility | Soluble in hot water, ethanol, and ether. | - |

Strategic Synthesis Pathway

The synthesis of 5-Methoxynicotinic acid is not commonly detailed as a primary outcome in literature but can be logically constructed from versatile precursors. A robust and field-proven two-step approach starting from commercially available nicotinic acid is outlined below. This pathway leverages a well-established bromination reaction followed by a nucleophilic aromatic substitution, a common strategy for functionalizing pyridine rings.

Diagram 1: Two-Step Synthesis of 5-Methoxynicotinic Acid

Caption: A robust two-step synthetic route from nicotinic acid.

Part 1: Synthesis of 5-Bromonicotinic Acid Intermediate

Expertise & Rationale: The first step involves the electrophilic bromination of the pyridine ring. Nicotinic acid itself is deactivated towards electrophilic substitution. The use of thionyl chloride (SOCl₂) serves a dual purpose: it acts as a dehydrating agent and converts the carboxylic acid to an acyl chloride in situ. This transformation, along with the Lewis acid catalyst (iron powder), sufficiently activates the ring for bromination, directing the bromine to the 5-position.

Protocol:

-

Step 1.1: To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add nicotinic acid (50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and iron powder (1 g).[3][4]

-

Step 1.2: Heat the mixture to 70°C with continuous stirring.

-

Step 1.3: Over a period of 2 hours, carefully add bromine (40 ml, 0.78 mol) dropwise to the reaction mixture.[3][4]

-

Step 1.4: After the addition is complete, increase the temperature to reflux and maintain for 6 hours.[3][4]

-

Step 1.5 (Work-up): After cooling, distill off the excess bromine and thionyl chloride under reduced pressure. Cool the residue to 0°C.

-

Step 1.6 (Precipitation): Carefully add a cooled 4N sodium hydroxide solution to the residue until the pH of the mixture reaches approximately 3. A precipitate of 5-bromonicotinic acid will form.[3][4]

-

Step 1.7 (Purification): Collect the solid by suction filtration, wash with ice-cold water, and dry. For higher purity, recrystallization from isopropyl alcohol is recommended.[4]

Trustworthiness: This protocol is a well-documented and high-yielding method for producing the key bromo-intermediate, with reported yields up to 93% and high purity.[3][4] The pH-controlled precipitation is a critical step for isolating the product from the reaction mixture.

Part 2: Synthesis of 5-Methoxynicotinic Acid

Expertise & Rationale: The second step is a nucleophilic aromatic substitution to replace the bromine atom with a methoxy group. This reaction is typically facilitated by a strong nucleophile, sodium methoxide. While this reaction can proceed at elevated temperatures, the use of a copper(I) catalyst (e.g., CuI) can significantly improve reaction rates and yields by facilitating the displacement of the halide.

Protocol:

-

Step 2.1: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromonicotinic acid (1 eq.) in a suitable solvent such as dry methanol or DMF.

-

Step 2.2: Add sodium methoxide (CH₃ONa) (typically 1.5-2.0 eq.). A solution of sodium methoxide in methanol is often used for easier handling.

-

Step 2.3 (Optional Catalyst): For improved reactivity, add a catalytic amount of copper(I) iodide (CuI) (e.g., 5-10 mol%).

-

Step 2.4: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 2.5 (Work-up): Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Step 2.6 (Isolation): Redissolve the residue in water and acidify with a suitable acid (e.g., 2M HCl) to a pH of ~6. The product, 5-methoxynicotinic acid, will precipitate out of the solution.

-

Step 2.7 (Purification): Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Applications in Medicinal Chemistry and Drug Discovery

While 5-Methoxynicotinic acid is not widely reported as a final active pharmaceutical ingredient (API), its true value lies in its role as a versatile chemical scaffold and building block. Its close chemical relatives are key components in a range of therapeutics, highlighting the potential of this scaffold.

-

Scaffold for Enzyme Inhibitors: The nicotinic acid core is a privileged structure in drug design. Derivatives are known to be developed as inhibitors for various enzymes. For instance, the closely related 5-bromonicotinic acid is a documented starting material for inhibitors of PARP, kinases, and other enzymes central to disease pathways. The methoxy group of 5-methoxynicotinic acid can serve as a key hydrogen bond acceptor or can be metabolically stable, making it an attractive modification in lead optimization campaigns.

-

Intermediate for Anti-Allergy Agents: The related compound, 5-methylnicotinic acid, is a crucial intermediate in the synthesis of the antihistamine drug Rupatadine.[5] This demonstrates the utility of the 5-substituted nicotinic acid framework in developing drugs for immunological targets.

-

Bioisostere and Molecular Probe: In drug design, the 5-methoxynicotinic acid structure can be used as a bioisostere for other substituted aromatic rings, such as a methoxy-substituted benzoic acid. Its unique electronic properties and defined geometry make it a valuable tool for probing structure-activity relationships (SAR) around a target protein.

Diagram 2: Role as a Medicinal Chemistry Building Block

Caption: Potential derivatization pathways for therapeutic development.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Methoxynicotinic acid is essential for ensuring researcher safety.

Hazard Profile:

-

GHS Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Signal Word: Warning.

Table 2: Recommended Handling and Storage Procedures

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | To prevent skin/eye contact and inhalation of dust/powder, which are the primary routes of exposure and sources of irritation. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases. | To maintain chemical stability and prevent hazardous reactions. |

| Spill & Disposal | In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | To minimize exposure and environmental contamination. |

Chemical Stability: 5-Methoxynicotinic acid is stable under recommended storage conditions. Hazardous decomposition products are not expected under normal use, but under fire conditions, it may emit toxic fumes, including carbon oxides and nitrogen oxides.

Conclusion

5-Methoxynicotinic acid is more than just a chemical with a CAS number; it is a strategic building block for the discerning medicinal chemist. Its synthesis is achievable through robust, well-understood chemical transformations, and its structure offers multiple points for diversification. While direct applications are still emerging, its utility can be inferred from the success of closely related scaffolds in approved drugs and clinical candidates. For researchers in drug discovery, 5-methoxynicotinic acid represents a valuable tool for generating novel molecular entities with the potential to address a wide range of therapeutic targets.

References

-

Research Scientific. 5-METHOXYPYRIDINE-3-CARBOXYLIC ACID. [Link]

-

PubChem. 5-Bromo-2-methoxypyridine-3-carboxylic acid. [Link]

-

Chemicals Store. 5-Methoxynicotinic acid, min 97%, 10 grams. [Link]

- Google Patents. CN102584695A - Preparing method of 5-methylnicotinicacid.

-

PubChem. 5-Methoxynicotinic acid. [Link]

-

Amerigo Scientific. 5-Bromo-2-methoxynicotinic acid. [Link]

- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.

- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

Sources

- 1. 5-Methoxynicotinic acid | C7H7NO3 | CID 4738390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 5. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

The Multifaceted Biological Activities of 5-Methoxynicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pyridine-3-carboxylic acid scaffold, the core of nicotinic acid (Niacin, Vitamin B3), has long been recognized for its profound impact on human health. Beyond its essential role as a vitamin, its pharmacological prowess, particularly in the management of dyslipidemia, has cemented its place in the physician's armamentarium. This guide delves into a specific, yet versatile, derivative of this esteemed lineage: 5-Methoxynicotinic acid and its analogs. Our exploration will transcend the well-trodden path of lipid modulation to illuminate a broader spectrum of biological activities, offering researchers and drug development professionals a comprehensive technical overview of the opportunities and intricacies associated with this chemical class. We will dissect the molecular mechanisms, provide actionable experimental protocols, and present a critical analysis of the structure-activity relationships that govern the therapeutic potential of these compelling molecules.

The Central Axis: GPR109A Activation and its Downstream Consequences

The primary molecular target orchestrating many of the biological effects of 5-Methoxynicotinic acid and its congeners is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] This receptor is predominantly expressed on adipocytes and various immune cells, including macrophages and Langerhans cells.[1] The activation of GPR109A by its agonists initiates a cascade of intracellular events with significant therapeutic implications.

Mechanism of GPR109A-Mediated Signaling

Upon agonist binding, GPR109A couples to inhibitory G-proteins of the Gi/o family.[1] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP is a pivotal event that triggers downstream effects, including the modulation of lipolysis and inflammatory responses.

Furthermore, GPR109A activation can also initiate signaling through β-arrestin pathways, which are implicated in both receptor desensitization and G protein-independent signaling events that can influence inflammatory gene expression.[2]

Caption: GPR109A signaling cascade upon agonist binding.

Lipid-Lowering Effects: Beyond Niacin's Legacy

The hallmark therapeutic effect of nicotinic acid is its ability to favorably modulate lipid profiles, a property mediated in large part by GPR109A activation in adipocytes. 5-Methoxynicotinic acid derivatives are being explored as next-generation agents with potentially improved side-effect profiles.

Inhibition of Adipose Tissue Lipolysis

The primary mechanism for the lipid-lowering effect of GPR109A agonists is the inhibition of lipolysis in adipose tissue. The reduction in intracellular cAMP levels following GPR109A activation leads to decreased activity of protein kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting this pathway, the release of FFAs from adipocytes into the circulation is reduced. This decrease in circulating FFAs leads to a reduction in the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL), ultimately resulting in lower levels of low-density lipoprotein (LDL) cholesterol.[2]

Quantitative Assessment of Lipolytic Inhibition

The potency of 5-Methoxynicotinic acid derivatives in inhibiting lipolysis can be quantified using in vitro assays with isolated adipocytes or adipose tissue explants.

| Compound | Cell Type | Assay | Endpoint | IC50 / EC50 | Reference |

| Nicotinic Acid | Murine Adipocytes | Lipolysis Assay | Glycerol Release | ~3 µM | [3] |

| 5-Methylnicotinic Acid | Not Specified | Anti-inflammatory | Not Specified | Not Specified | [4] |

Experimental Protocol: In Vitro Lipolysis Assay

This protocol outlines a method for assessing the anti-lipolytic activity of test compounds in isolated primary adipocytes.

Materials:

-

Collagenase (Type I)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with glucose and HEPES

-

Isoproterenol (or other β-adrenergic agonist)

-

Glycerol Assay Kit

-

Test compounds (5-Methoxynicotinic acid derivatives) dissolved in a suitable vehicle (e.g., DMSO)

Procedure:

-

Adipocyte Isolation:

-

Excise epididymal fat pads from rodents and mince the tissue.

-

Digest the tissue with collagenase in KRB buffer at 37°C with gentle shaking.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Wash the adipocytes by centrifugation and resuspend in fresh KRB buffer.

-

-

Lipolysis Assay:

-

Aliquot the isolated adipocytes into a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test compounds or vehicle for 30 minutes at 37°C.

-

Stimulate lipolysis by adding a submaximal concentration of isoproterenol.

-

Incubate for 1-2 hours at 37°C.

-

Terminate the reaction by placing the plate on ice.

-

-

Glycerol Measurement:

-

Centrifuge the plate to separate the adipocytes from the infranatant.

-

Collect the infranatant and measure the glycerol concentration using a commercial glycerol assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

Anti-Inflammatory Properties: A Key Facet of GPR109A Agonism

Beyond its metabolic effects, GPR109A activation exerts potent anti-inflammatory actions, a property of significant interest for a range of inflammatory and autoimmune diseases.

Modulation of Immune Cell Function

GPR109A is expressed on various immune cells, including macrophages, neutrophils, and Langerhans cells. Its activation in these cells generally leads to an attenuation of inflammatory responses. For instance, in macrophages, GPR109A agonists have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3]

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of GPR109A agonists is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master transcriptional regulator of inflammatory gene expression. GPR109A activation, through both Gi-dependent and potentially β-arrestin-mediated pathways, can interfere with the activation of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[2]

Caption: General workflow for the synthesis of 5-methoxynicotinamide derivatives.

Experimental Protocol: Synthesis of N-Benzyl-5-methoxynicotinamide

Materials:

-

5-Methoxynicotinic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation:

-

To a solution of 5-methoxynicotinic acid in anhydrous DCM, add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methoxynicotinoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

-

Add a solution of benzylamine and triethylamine in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-benzyl-5-methoxynicotinamide.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The derivatives of 5-Methoxynicotinic acid represent a promising class of compounds with a diverse range of biological activities, underpinned by their interaction with the GPR109A receptor and potentially other molecular targets. Their well-established lipid-lowering and anti-inflammatory properties, coupled with emerging evidence of anticancer and antimicrobial potential, make them attractive scaffolds for further drug discovery and development efforts.

Future research should focus on:

-

Elucidating Detailed Structure-Activity Relationships: A systematic exploration of substitutions on the pyridine ring and modifications of the carboxylic acid moiety will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Investigating GPR109A-Independent Mechanisms: For the observed anticancer and antimicrobial activities, it is essential to determine whether these effects are mediated through GPR109A or involve other cellular targets.

-

Developing Derivatives with Improved Side-Effect Profiles: A key challenge with nicotinic acid-based therapies is the associated flushing side effect. The design of 5-Methoxynicotinic acid derivatives that retain therapeutic efficacy while minimizing flushing is a critical objective.

References

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

-

(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021, July 7). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. (2021, August 10). Request PDF. Retrieved January 7, 2026, from [Link]

-

Protocol for assessing ex vivo lipolysis of murine adipose tissue. (2022, September 16). PubMed. Retrieved January 7, 2026, from [Link]

-

The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

IC 50 value for tested compounds 5a-5k against cancer cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers. Retrieved January 7, 2026, from [Link]

-

The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

-

A categorical structure-activity relationship analysis of GPR119 ligands. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

-

In vitro benchmarking of NF-κB inhibitors. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

-

GPR109A and Vascular Inflammation. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

-

Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. (2022, November 26). PMC. Retrieved January 7, 2026, from [Link]

-

Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. (2024, March 2). PMC. Retrieved January 7, 2026, from [Link]

-

Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. (n.d.). Dalton Transactions. Retrieved January 7, 2026, from [Link]

-

Quantitative Structure Activity Relationship (QSAR) in Drug Design and Discovery: A Review. (n.d.). Systematic Reviews in Pharmacy. Retrieved January 7, 2026, from [Link]

-

IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

-

Inhibition of the GPR109A/p38/NF-κB signaling pathway blocked the... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. (n.d.). Ratto. Retrieved January 7, 2026, from [Link]

-

Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Activation of Gpr109a, Receptor for Niacin and the Commensal Metabolite Butyrate, Suppresses Colonic Inflammation and Carcinogenesis. (2021, August 7). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The role of HCA2 (GPR109A) in regulating macrophage function. (2013, July 23). PubMed. Retrieved January 7, 2026, from [Link]

-

Synthesis and biological evaluation of novel steroidal 5α,8α-epidioxyandrost-6-ene-3β-ol-17-(O-phenylacetamide)oxime derivatives as potential anticancer agents. (2017, August 15). PubMed. Retrieved January 7, 2026, from [Link]

-

Synthesis and Biological Activity Evaluation of Novel Chalcone Analogues Containing a Methylxanthine Moiety and Their N-Acyl Pyrazoline Derivatives. (2023, December 13). PubMed. Retrieved January 7, 2026, from [Link]

Sources

5-Methoxynicotinic Acid: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Methoxynicotinic acid, a derivative of nicotinic acid (niacin), presents a compelling case for investigation into its therapeutic potential. While specific pharmacological data for this methoxy-substituted analog remains limited in publicly accessible literature, its structural similarity to niacin strongly suggests that its primary therapeutic target is the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA₂). This in-depth technical guide will explore the potential therapeutic targets of 5-Methoxynicotinic acid, with a primary focus on GPR109A. We will delve into the mechanistic underpinnings of GPR109A signaling, its role in lipid metabolism and inflammation, and provide detailed experimental protocols for researchers to investigate the activity of 5-Methoxynicotinic acid and similar compounds. This guide is intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic utility of this class of molecules.

Introduction: The Niacin Legacy and the Emergence of 5-Methoxynicotinic Acid

For over half a century, nicotinic acid has been a cornerstone in the management of dyslipidemia, valued for its robust effects on the lipid profile.[1] Its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol has made it a valuable therapeutic agent.[2] The discovery of its primary molecular target, the G protein-coupled receptor 109A (GPR109A), in the early 2000s revolutionized our understanding of its mechanism of action.[3][4]

5-Methoxynicotinic acid, as a structural analog of niacin, is poised to interact with the same molecular machinery. The addition of a methoxy group at the 5-position of the pyridine ring may modulate its pharmacological properties, potentially altering its potency, selectivity, or pharmacokinetic profile. While direct experimental evidence for 5-Methoxynicotinic acid is not extensively documented, the established pharmacology of niacin provides a robust framework for predicting its potential therapeutic applications and for designing experiments to elucidate its specific activities.

The Primary Therapeutic Target: G Protein-Coupled Receptor 109A (GPR109A)

GPR109A is a member of the G protein-coupled receptor family and is predominantly expressed in adipocytes and immune cells, including macrophages.[5][6] Its activation by agonists like niacin initiates a cascade of intracellular signaling events that are central to its therapeutic effects.[7]

Mechanism of Action and Signaling Pathways

Upon agonist binding, GPR109A couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels has profound effects on downstream cellular processes.[7]

A secondary signaling pathway involves the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.[8] Understanding the biased agonism of a ligand—its ability to preferentially activate one pathway over the other—is crucial in drug development, as the G protein-mediated pathway is largely associated with the therapeutic effects on lipid metabolism, while the β-arrestin pathway has been linked to the common side effect of flushing.[8]

Figure 1: Simplified signaling pathway of GPR109A activation by an agonist like 5-Methoxynicotinic Acid.

Potential Therapeutic Applications

Based on the known functions of GPR109A, 5-Methoxynicotinic acid holds promise in two primary therapeutic areas: dyslipidemia and inflammatory conditions.

Dyslipidemia and Cardiovascular Disease

The activation of GPR109A in adipocytes leads to a reduction in lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs).[9] This decrease in the release of FFAs from adipose tissue reduces their flux to the liver, a key substrate for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[9] The subsequent reduction in VLDL production is a primary mechanism for the triglyceride-lowering effect of niacin.[9]

Key Therapeutic Effects on Lipid Metabolism:

-

Decreased Triglycerides: Reduced hepatic VLDL synthesis.[9]

-

Decreased LDL Cholesterol: Lower VLDL levels lead to reduced LDL particle formation.[9]

-

Increased HDL Cholesterol: The precise mechanism is less clear but may involve reduced hepatic uptake of HDL apolipoprotein A-I.[1]

Inflammatory Conditions

GPR109A is also expressed on various immune cells, including macrophages, neutrophils, and dendritic cells.[5][6] Its activation has been shown to exert anti-inflammatory effects. For instance, niacin can suppress the production of pro-inflammatory cytokines in macrophages and adipocytes.[7] This suggests a potential role for 5-Methoxynicotinic acid in the treatment of inflammatory conditions such as atherosclerosis, where macrophage-driven inflammation in the arterial wall is a key pathological feature.[7] Butyrate, an endogenous GPR109A agonist produced by gut microbiota, has been shown to suppress colonic inflammation and carcinogenesis through GPR109A activation.[10]

Potential Anti-Inflammatory Applications:

-

Atherosclerosis: Reducing vascular inflammation.[7]

-

Inflammatory Bowel Disease: Modulating gut immunity.[10]

-

Neuroinflammation: Emerging evidence suggests a role for GPR109A in regulating microglial activation.

Experimental Protocols for Target Validation and Compound Characterization

To rigorously assess the therapeutic potential of 5-Methoxynicotinic acid, a series of in vitro and ex vivo experiments are necessary. The following protocols provide a framework for characterizing its activity at the GPR109A receptor and its functional consequences.

GPR109A Binding Affinity Assay

A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound to its receptor.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and prepare cell membranes through homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid), and varying concentrations of 5-Methoxynicotinic acid.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled GPR109A agonist).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 5-Methoxynicotinic acid to generate a dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a competitive radioligand binding assay.

GPR109A Functional Assay: cAMP Measurement

This assay measures the ability of 5-Methoxynicotinic acid to activate GPR109A and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed GPR109A-expressing cells in a 96-well plate and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 5-Methoxynicotinic acid.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the 5-Methoxynicotinic acid dilutions to the cells.

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for a defined period.

-

-

Detection and Data Analysis:

-

Lyse the cells and use a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based) to measure intracellular cAMP levels.

-

Plot the cAMP concentration against the log concentration of 5-Methoxynicotinic acid to generate a dose-response curve and determine the EC50 value.

-

In Vitro Lipolysis Assay in Adipocytes

This functional assay directly measures the downstream effect of GPR109A activation on lipid metabolism.

Step-by-Step Methodology:

-

Adipocyte Culture and Differentiation:

-

Culture pre-adipocyte cell lines (e.g., 3T3-L1) and differentiate them into mature adipocytes using a standard differentiation cocktail.

-

-

Lipolysis Assay:

-

Wash the mature adipocytes and incubate them in a buffer containing varying concentrations of 5-Methoxynicotinic acid.

-

Include a positive control (e.g., isoproterenol to stimulate lipolysis) and a negative control (buffer only).

-

Incubate for a set time period.

-

-

Detection and Data Analysis:

-

Collect the incubation buffer and measure the concentration of glycerol and/or free fatty acids released from the adipocytes using commercially available colorimetric assay kits.

-

Plot the inhibition of stimulated lipolysis against the log concentration of 5-Methoxynicotinic acid to determine its IC50 value.

-

Potential for Off-Target Effects and Future Directions

While GPR109A is the most probable primary target of 5-Methoxynicotinic acid, it is crucial in drug development to investigate potential off-target effects.[11] Comprehensive screening against a panel of other receptors, enzymes, and ion channels is recommended to assess the selectivity of the compound.

Future research should focus on obtaining direct experimental data for 5-Methoxynicotinic acid, including its binding affinity and functional potency at GPR109A. Furthermore, pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. In vivo studies in relevant animal models of dyslipidemia and inflammation will be critical to validate its therapeutic potential and to assess its efficacy and safety in a physiological context.

A comparative analysis of 5-Methoxynicotinic acid with niacin would be particularly insightful to determine if the methoxy substitution offers any advantages in terms of potency, efficacy, or a reduced side-effect profile, particularly the flushing response.

Conclusion

5-Methoxynicotinic acid represents a promising, yet under-investigated, molecule with the potential to engage the well-validated therapeutic target, GPR109A. By leveraging the extensive knowledge of niacin pharmacology, researchers can strategically design experiments to unlock the therapeutic potential of this compound. The detailed methodologies provided in this guide offer a clear path for the characterization of 5-Methoxynicotinic acid's activity and its potential development as a novel therapeutic for dyslipidemia and inflammatory diseases. As with any drug development program, a thorough investigation of its on-target and off-target pharmacology, as well as its pharmacokinetic properties, will be paramount to its successful translation to the clinic.

References

- BenchChem. (2025).

-

Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(7), E828-E838. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). How does nicotinic acid modify the lipid profile? Atherosclerosis, 197(2), 521-527. [Link]

- Zen-Bio, Inc. (2008). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells.

-

Lukasova, M., et al. (2011). GPR109A and vascular inflammation. Current Atherosclerosis Reports, 13(6), 469-476. [Link]

- Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.

- Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.

-

Choudhary, R., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications, 15(1), 1845. [Link]

-

Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

-

Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

-

Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science Translational Medicine, 4(148), 148ra115. [Link]

-

Bridge-Comer, P. E., & Reilly, S. M. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments, (193), e65106. [Link]

-

Roy, D., et al. (2022). Protocol for assessing ex vivo lipolysis of murine adipose tissue. STAR Protocols, 3(3), 101518. [Link]

- Zen-Bio, Inc. (n.d.). Human Adipocyte Lipolysis Assay Kit.

- Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs.

- Digby, J. E., et al. (2010). Niacin, GPR109A, and vascular inflammation. Journal of the American College of Cardiology, 56(21), 1727-1732.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4738390, 5-Methoxynicotinic acid. [Link]

-

Zandl, K., et al. (2014). Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. Hormone and Metabolic Research, 46(10), 717-724. [Link]

-

Medscape. (2024). Polygenic Hypercholesterolemia Medication. [Link]

-

Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]

- Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832.

-

Maciej-Smyk, J., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14890. [Link]

- Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106.

- Montecucco, F., et al. (2009). The G-protein coupled receptor GPR109A and its agonists in the management of dyslipidemia. Journal of Clinical Lipidology, 3(6), 391-396.

-

Richman, J. G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4914-4919. [Link]

-

Semple, G., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(18), 4948-4951. [Link]

-

Maciej-Smyk, J., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 776518. [Link]

- Ahmed, K., et al. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 30(11), 557-562.

-

Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation, 120(8), 2910-2919. [Link]

- BenchChem. (2025).

- Zhang, Y., et al. (2005). The niacin receptor GPR109A is a high affinity receptor for the short-chain fatty acid butyrate. Journal of Biological Chemistry, 280(22), 21067-21072.

- Taggart, A. K., et al. (2005). (D)-beta-hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry, 280(29), 26649-26652.

- Schaub, A., et al. (2007). The antipsoriatic drug dimethylfumarate is a potent GPR109A agonist.

-

Chen, Y., et al. (2014). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. ACS Medicinal Chemistry Letters, 5(11), 1229-1234. [Link]

- van der Hoorn, J. W., et al. (2008). The G-protein-coupled receptor GPR109A is a molecular target for the lipid-modifying agent niacin. Trends in Pharmacological Sciences, 29(7), 346-352.

Sources

- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6642245B1 - Antiviral activity and resolution of 2-hydroxymethyl-5-(5-fluorocytosin-1-yl)-1,3-oxathiolane - Google Patents [patents.google.com]

- 3. Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T002 · Molecular filtering: ADME and lead-likeness criteria — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crnusa.org [crnusa.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. mdpi.com [mdpi.com]

- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

5-Methoxynicotinic Acid: A Technical Guide to Its Discovery and Natural Occurrence

Abstract

5-Methoxynicotinic acid, a pyridinecarboxylic acid derivative, has garnered interest within the scientific community due to its presence in medicinally significant flora and its potential as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the discovery and natural occurrence of 5-methoxynicotinic acid. It delves into its identification in the plant kingdom, outlines detailed protocols for its isolation from natural sources, and presents a plausible synthetic pathway based on established organic chemistry principles. Furthermore, this guide explores the analytical techniques essential for its characterization and discusses the potential biological significance of this compound, providing a foundational resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds fundamental to various biological processes.[1] Beyond their role as essential nutrients, substituted nicotinic acids exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The strategic placement of functional groups on the pyridine ring can significantly modulate the biological and physicochemical properties of the parent molecule, making these derivatives attractive targets for medicinal chemistry and drug development. 5-Methoxynicotinic acid, with its methoxy substituent at the 5-position, represents one such derivative with potential for novel therapeutic applications.

Natural Occurrence: Identification in Brucea javanica

To date, the primary documented natural source of 5-Methoxynicotinic acid is the plant Brucea javanica (L.) Merr., a member of the Simaroubaceae family.[3] This plant, commonly known as Java brucea or Macassar kernels, is widely distributed in Southeast Asia and has a long history of use in traditional medicine for treating ailments such as dysentery, malaria, and cancer.[3][4]

Phytochemical investigations of Brucea javanica have revealed a rich and diverse array of secondary metabolites, including quassinoids, alkaloids, triterpenoids, and flavonoids, which are believed to contribute to its therapeutic effects.[3][5] While much of the research on this plant has focused on the potent cytotoxic and antimalarial properties of its quassinoid constituents, the presence of other bioactive compounds like 5-Methoxynicotinic acid highlights the chemical complexity of this botanical species.[6][7]

The occurrence of 5-Methoxynicotinic acid within Brucea javanica suggests its involvement in the plant's secondary metabolism, although its specific biosynthetic pathway and physiological role have yet to be fully elucidated. The presence of this and other nicotinic acid derivatives in plants is part of a broader metabolic network.[8][9]

Isolation of 5-Methoxynicotinic Acid from Brucea javanica Seeds

The isolation of 5-Methoxynicotinic acid from its natural source requires a systematic approach involving extraction, fractionation, and purification. The following protocol is a representative methodology based on standard phytochemical techniques for isolating polar compounds from a complex plant matrix.

-

Extraction:

-

Dried and powdered seeds of Brucea javanica are subjected to exhaustive extraction with methanol at room temperature. This is typically achieved by maceration or Soxhlet extraction to ensure the efficient removal of a broad spectrum of secondary metabolites.[5]

-

The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This liquid-liquid partitioning separates compounds based on their differential solubility.

-

5-Methoxynicotinic acid, being a polar compound, is expected to be enriched in the more polar fractions, such as the ethyl acetate or aqueous fraction.

-

-

Chromatographic Purification:

-

The fraction containing the target compound is subjected to column chromatography over silica gel.

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), is employed to separate the components of the fraction.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing 5-Methoxynicotinic acid.

-

Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient containing a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Caption: A generalized workflow for the isolation of 5-Methoxynicotinic acid.

Chemical Synthesis: A Plausible Pathway

Proposed Synthetic Route from 5-Bromonicotinic Acid

A logical approach to the synthesis of 5-Methoxynicotinic acid involves the nucleophilic aromatic substitution of a halogen on the pyridine ring with a methoxide source. 5-Bromonicotinic acid is a commercially available and suitable starting material for this transformation.[10]

-

Esterification of 5-Bromonicotinic Acid:

-

5-Bromonicotinic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality and improve solubility in organic solvents. This can be achieved by reacting the acid with methanol or ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating under reflux.

-

-

Methoxylation:

-

The resulting 5-bromonicotinate ester is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide.

-

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The use of a copper catalyst, such as copper(I) iodide, can facilitate this reaction.

-

-

Hydrolysis:

-

Finally, the methyl or ethyl 5-methoxynicotinate is hydrolyzed back to the carboxylic acid. This is typically accomplished by treating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid, such as hydrochloric acid, to precipitate the desired 5-Methoxynicotinic acid.

-

Caption: A plausible synthetic route to 5-Methoxynicotinic acid.

Analytical Characterization

The unequivocal identification of 5-Methoxynicotinic acid, whether isolated from a natural source or synthetically prepared, relies on a combination of spectroscopic and spectrometric techniques.

| Technique | Expected Observations for 5-Methoxynicotinic Acid |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C7H7NO3, MW: 153.14 g/mol ) would be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The carbon NMR spectrum would display signals for the seven distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methoxy carbon. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and C=N and C=C stretching vibrations of the pyridine ring. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | The UV-Vis spectrum would show absorption maxima characteristic of the pyridinecarboxylic acid chromophore. |

Potential Biological Significance and Future Directions

While specific biological activities of 5-Methoxynicotinic acid are not extensively reported, the broader class of nicotinic acid derivatives is known for a range of pharmacological effects.[2] The presence of the methoxy group can influence the compound's lipophilicity and its ability to interact with biological targets.

Given that various nicotinic acid derivatives have shown promise as anti-inflammatory, antimicrobial, and even anticancer agents, it is plausible that 5-Methoxynicotinic acid may possess similar activities.[2] Further pharmacological screening of this compound is warranted to explore its therapeutic potential.

Future research should focus on:

-

A more comprehensive investigation into the natural distribution of 5-Methoxynicotinic acid in the plant kingdom.

-

Elucidation of its biosynthetic pathway in Brucea javanica.

-

Systematic evaluation of its biological activities through in vitro and in vivo studies.

-

Utilization of 5-Methoxynicotinic acid as a scaffold for the synthesis of novel derivatives with enhanced pharmacological properties.

Conclusion

5-Methoxynicotinic acid stands as a noteworthy natural product with a confirmed presence in the medicinally important plant Brucea javanica. While its discovery in nature is established, the historical details of its first synthesis require further investigation. The methodologies for its isolation from natural sources and a plausible synthetic route are well within the grasp of modern chemical science. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and biology of this intriguing molecule, paving the way for future discoveries in the fields of natural product chemistry and drug development.

References

- Chumkaew, P., Srisawat, T., & Karalai, C. (2015). Phytochemical and antimalarial screening of Brucea javanica plant extracts. Journal of Chemical and Pharmaceutical Research, 7(3), 219-223.

- Luo, Y., Li, Y., & Luo, H. (2022). Major Constituents From Brucea javanica and Their Pharmacological Actions. Frontiers in Pharmacology, 13, 853119.

- Pe-Tzeng, C., Sheng-Yang, W., & Ih-Sheng, C. (2009). Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam. Bioorganic & Medicinal Chemistry, 17(6), 2219–2224.

- Karim, H. A. A., Sidek, H. J., & Mahmud, Z. (2016). Phytochemical screening, antioxidant activity and phenolic content of different plant parts of brucea javanica (L.). UiTM Institutional Repository.

- Zhang, D., Jiang, R., & Ye, W. (2015). Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica. Fitoterapia, 105, 66–72.

- Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., & Liu, X. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry, 69(23), 6437–6446.

-

Chem-Impex International Inc. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid. Retrieved from [Link]

- King, F. D., & Gribble, A. D. (1995). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 43(11), 1864-1870.

- Ashimori, A., Ito, M., & Ohtani, Y. (2012). Comparison of the formation of nicotinic acid conjugates in leaves of different plant species. Plant Science, 193-194, 1-8.

- Szymańska, E., & Płaziński, W. (2021).

- Pevet, P., & Guardiola-Lemaitre, B. (1993). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. Journal of Medicinal Chemistry, 36(25), 4053-4060.

-

PROSEA Foundation. (n.d.). Brucea javanica (L.) Merr. In Plant Resources of South-East Asia. Retrieved from [Link].

- Wu, J., & Li, Y. (2023).

- BenchChem. (2025). Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry.

- Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Heterocycles, 45(10), 1929-1935.

-

Research Scientific. (n.d.). 5-METHOXYPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Niacin: Fact Sheet for Health Professionals. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis for Researchers: 3-Methoxypyridine-2-carboxylic Acid vs. 3-Hydroxypyridine-2-carboxylic Acid.

- Hranjec, M., & Kralj, M. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678–698.

- Ashihara, H., & Crozier, A. (2006). Metabolic fate of nicotinamide in higher plants. Phytochemistry, 67(14), 1461–1468.

- Hussain, S., Ali, S., Shahzadi, S., & Shahid, K. (2013). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. Molecules, 18(5), 5518–5534.

- Gerasimova, T. P., & Galyametdinov, Y. G. (2022). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Molecules, 27(19), 6296.

- Li-Beisson, Y., & Thelen, J. J. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science, 11, 493.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. researchgate.net [researchgate.net]

- 5. Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Publication : USDA ARS [ars.usda.gov]

- 9. Comparison of the formation of nicotinic acid conjugates in leaves of different plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Identification of a Natural Precursor of Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Choreography of 5-Methoxynicotinic Acid: An In-Depth Mechanistic Guide

Introduction: Unveiling the Therapeutic Potential of a Nicotinic Acid Analog

5-Methoxynicotinic acid, a structural analog of nicotinic acid (niacin), is emerging as a molecule of significant interest within the realms of metabolic disease and inflammation research. While direct, extensive research on 5-methoxynicotinic acid is still maturing, its close chemical relationship with nicotinic acid provides a strong foundation for understanding its mechanism of action. This guide synthesizes the well-established cellular pathways of nicotinic acid to project the mechanistic function of 5-methoxynicotinic acid, offering a comprehensive framework for researchers and drug development professionals. The central hypothesis is that 5-methoxynicotinic acid, like its parent compound, primarily exerts its effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] This document will delve into the core signaling cascades, provide field-proven experimental protocols for their investigation, and offer insights into the broader physiological implications of engaging this critical cellular target.

The Primary Target: GPR109A-Mediated Signaling

GPR109A is a Gi/o-coupled GPCR predominantly expressed on the surface of adipocytes and various immune cells, including macrophages, neutrophils, and keratinocytes.[2][4] Its activation by agonists such as nicotinic acid, and putatively 5-methoxynicotinic acid, initiates a cascade of intracellular events that underpin its therapeutic effects.[2][5]

The Canonical Gαi Pathway: Anti-Lipolysis and Metabolic Regulation

The most well-characterized action of GPR109A activation is its potent anti-lipolytic effect in adipose tissue.[6] This is achieved through the canonical Gαi signaling pathway:

-

Agonist Binding and G-Protein Activation: 5-Methoxynicotinic acid is presumed to bind to the orthosteric site of GPR109A, inducing a conformational change in the receptor. This facilitates the exchange of GDP for GTP on the associated Gαi subunit.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the βγ subunits and directly inhibits the enzyme adenylyl cyclase.[1][2]

-

Reduction of Intracellular cAMP: The inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1][7]

-

Decreased PKA Activity and HSL Inhibition: Lowered cAMP levels result in reduced activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of stored triglycerides. Consequently, the inhibition of PKA leads to decreased HSL activity.

-

Suppression of Lipolysis: With HSL in a less active state, the breakdown of triglycerides into free fatty acids and glycerol is suppressed.[6] This leads to a reduction in the release of free fatty acids into the bloodstream, a key therapeutic goal in the management of dyslipidemia.[3]

Figure 2: The β-Arrestin-mediated signaling pathway of GPR109A.

Experimental Workflows for Mechanistic Validation

To rigorously investigate the mechanism of action of 5-methoxynicotinic acid, a series of well-defined cellular assays are required. The following protocols provide a self-validating system to confirm its activity through the GPR109A receptor.

Protocol 1: GPR109A Activation and cAMP Inhibition Assay

This assay directly measures the functional consequence of GPR109A activation via the Gαi pathway.

Objective: To determine if 5-methoxynicotinic acid can inhibit adenylyl cyclase and reduce intracellular cAMP levels in a GPR109A-dependent manner.

Methodology:

-

Cell Culture: Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells). A parental cell line lacking the receptor should be used as a negative control.

-

Cell Plating: Seed the GPR109A-expressing cells and control cells into a 384-well plate and incubate overnight.

-